1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone chemical structure and properties
1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for structural modification.[3] This guide focuses on a specific, functionalized piperidine derivative, 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone . As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the chemical synthesis, structural characterization, and physicochemical properties of this compound, empowering researchers to leverage its potential in their scientific endeavors. This document is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles and practical considerations for its synthesis and handling.
Chemical Identity and Structure
1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone is a substituted piperidine derivative characterized by an N-acetyl group and a 2-hydroxyethyl substituent at the 2-position of the piperidine ring.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 118671-47-9[4] |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 1-[2-(2-hydroxyethyl)piperidin-1-yl]ethanone |
Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale and Comparative Data |
| Physical State | Viscous liquid or low-melting solid | The precursor, 1-(2-Hydroxyethyl)piperidine, is a liquid with a boiling point of 199-202 °C.[5] The addition of the acetyl group increases the molecular weight and potential for intermolecular interactions, which may raise the boiling point and could result in a solid state at room temperature. |
| Boiling Point | > 200 °C | The boiling point is expected to be higher than its precursor, 1-(2-Hydroxyethyl)piperidine (199-202 °C), due to increased molecular weight and polarity. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in nonpolar solvents. | The presence of the hydroxyl and amide functional groups suggests good solubility in polar and protic solvents. Piperidine itself is miscible with water and many organic solvents.[1] |
Synthesis and Mechanism
The most direct and logical synthetic route to 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone is through the N-acetylation of its precursor, 2-(2-hydroxyethyl)piperidine. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on an acetylating agent.
Reaction Scheme:
Causality in Experimental Choices:
The choice of acetic anhydride as the acetylating agent is common due to its reactivity and the fact that the byproduct, acetic acid, is relatively benign and easily removed. A base, such as pyridine or triethylamine, is often included to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure the solubility of the reactants.
Detailed Experimental Protocol: N-acetylation of 2-(2-hydroxyethyl)piperidine
This protocol is a generalized procedure based on standard N-acetylation methods.[2][6] Researchers should optimize the conditions for their specific setup.
Materials:
-
2-(2-Hydroxyethyl)piperidine
-
Acetic Anhydride (Ac₂O)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-hydroxyethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product may be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the 2-hydroxyethyl group, and the N-acetyl group. The diastereotopic nature of the protons on the piperidine ring and the ethyl chain due to the chiral center at C2 will likely result in complex splitting patterns.
Predicted Chemical Shifts (δ) in CDCl₃:
-
~4.5-3.5 ppm: Multiplets corresponding to the protons on the carbon bearing the hydroxyl group (-CH₂OH) and the proton at the C2 position of the piperidine ring.
-
~3.6 ppm: A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
~2.5-1.2 ppm: A series of complex multiplets for the remaining methylene protons of the piperidine ring and the ethyl chain.
-
~2.1 ppm: A singlet for the methyl protons of the acetyl group (-COCH₃).
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted Chemical Shifts (δ) in CDCl₃:
-
~170 ppm: Carbonyl carbon of the acetyl group (C=O).
-
~60 ppm: Carbon of the methylene group attached to the hydroxyl group (-CH₂OH).
-
~60-40 ppm: Carbons of the piperidine ring, with the carbons adjacent to the nitrogen appearing more downfield.
-
~38 ppm: Carbon of the methylene group of the ethyl chain attached to the piperidine ring.
-
~25-20 ppm: Remaining carbons of the piperidine ring.
-
~21 ppm: Methyl carbon of the acetyl group (-CH₃).
IR (Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~2930 and 2860 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
~1640 cm⁻¹ (strong): C=O stretching vibration of the amide (acetyl) group.
-
~1430 cm⁻¹: C-H bending vibrations.
-
~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Predicted m/z values (Electron Ionization - EI):
-
171 (M⁺): Molecular ion peak.
-
154: Loss of a hydroxyl radical ([M-OH]⁺).
-
128: Loss of the acetyl group ([M-COCH₃]⁺).
-
43: Fragment corresponding to the acetyl cation ([CH₃CO]⁺).
Chemical Reactivity and Potential Applications
The reactivity of 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone is primarily dictated by its three functional groups: the tertiary amide, the hydroxyl group, and the piperidine ring.
-
Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be esterified or etherified to introduce further structural diversity.
-
Amide Group: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions to regenerate the parent amine, 2-(2-hydroxyethyl)piperidine.
-
Piperidine Ring: The piperidine ring is generally stable but can be involved in various transformations depending on the reaction conditions.
Potential Applications in Research and Drug Discovery:
While specific applications for this compound are not extensively documented, its structure suggests several potential areas of interest for researchers:
-
Scaffold for Library Synthesis: The presence of a modifiable hydroxyl group makes it a valuable building block for the synthesis of compound libraries for screening in drug discovery programs.
-
Probing Biological Targets: As a functionalized piperidine, it could be used as a starting point for the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, where the piperidine motif is often found.
-
Bioconjugation: The hydroxyl group can be functionalized for conjugation to other molecules, such as fluorescent dyes or biomolecules, for use as a chemical probe.
-
Investigation of Biological Activities: Piperidine derivatives have been shown to exhibit a wide range of biological activities, including anticancer and antioxidant properties.[1] This compound could be screened for similar activities.
Safety and Handling
As a research chemical, 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone represents a versatile chemical entity with potential for a variety of applications in chemical and pharmaceutical research. Its synthesis is straightforward, and its functional handles provide ample opportunities for further chemical modification. This guide has provided a foundational understanding of its chemical structure, properties, and synthesis. It is our hope that this information will serve as a valuable resource for scientists and researchers, enabling them to explore the full potential of this intriguing piperidine derivative.
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